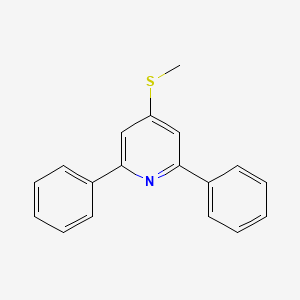
Pyridine, 4-(methylthio)-2,6-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 4-(methylthio)-2,6-diphenyl-: is a heterocyclic aromatic organic compound It features a pyridine ring substituted at the 4-position with a methylthio group and at the 2 and 6 positions with phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 4-(methylthio)-2,6-diphenyl- typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . Another method involves the reaction of 4-bromo acetophenone with vetraldehyde in ethanol and sodium hydroxide solution to form a chalcone, which is then treated with 2-cyanothioacetamide to yield the desired pyridine derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions: Pyridine, 4-(methylthio)-2,6-diphenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methylthio group, often using reagents like sodium hydride or alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide or alkyl halides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, Pyridine, 4-(methylthio)-2,6-diphenyl- is used as a building block for synthesizing more complex molecules. It serves as a precursor in the synthesis of various heterocyclic compounds and ligands for coordination chemistry .
Biology and Medicine: It can be used in the design and development of new drugs, particularly those targeting specific enzymes or receptors .
Industry: In the industrial sector, Pyridine, 4-(methylthio)-2,6-diphenyl- is used in the production of agrochemicals and materials science. Its unique properties make it suitable for developing new materials with specific electronic or optical characteristics .
Mechanism of Action
The mechanism of action of Pyridine, 4-(methylthio)-2,6-diphenyl- involves its interaction with molecular targets such as enzymes or receptors. The compound’s aromatic ring and substituents allow it to bind to specific sites on these targets, modulating their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Pyridine: A basic heterocyclic aromatic compound with a nitrogen atom in the ring.
Pyrrole: Another aromatic heterocycle with a nitrogen atom, but with different electronic properties.
Thiazole: A five-membered ring containing both sulfur and nitrogen atoms.
Uniqueness: Pyridine, 4-(methylthio)-2,6-diphenyl- is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where precise molecular interactions are required .
Properties
CAS No. |
78570-36-2 |
|---|---|
Molecular Formula |
C18H15NS |
Molecular Weight |
277.4 g/mol |
IUPAC Name |
4-methylsulfanyl-2,6-diphenylpyridine |
InChI |
InChI=1S/C18H15NS/c1-20-16-12-17(14-8-4-2-5-9-14)19-18(13-16)15-10-6-3-7-11-15/h2-13H,1H3 |
InChI Key |
UBFNTKCVLWGGDZ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=NC(=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















